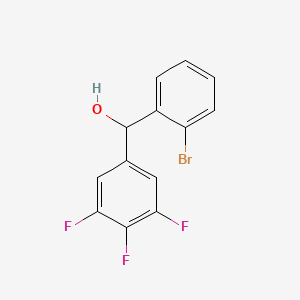

(2-Bromophenyl)(3,4,5-trifluorophenyl)methanol

Description

(2-Bromophenyl)(3,4,5-trifluorophenyl)methanol is a diarylmethanol compound featuring a central carbon bonded to a 2-bromophenyl group and a 3,4,5-trifluorophenyl group. This structure combines electron-withdrawing substituents (bromine and fluorine) with a polar alcohol functional group, making it a versatile intermediate in organic synthesis and drug discovery. The bromine atom at the ortho position introduces steric hindrance, while the trifluorophenyl group enhances electronegativity and lipophilicity, influencing both reactivity and biological interactions .

Synthesis typically involves the reduction of a ketone precursor. For example, describes the reduction of 3,4,5-trifluorobenzaldehyde using NaBH₄ to yield (3,4,5-trifluorophenyl)methanol (95.1% yield), a structurally simpler analog . Adapting this method, the target compound could be synthesized via Grignard addition or cross-coupling followed by reduction.

Properties

IUPAC Name |

(2-bromophenyl)-(3,4,5-trifluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6,13,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGDDAWTURSKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC(=C(C(=C2)F)F)F)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3,4,5-trifluorophenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 3,4,5-trifluorophenylmagnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as mentioned above, with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3,4,5-trifluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of (2-bromophenyl)(3,4,5-trifluorophenyl)ketone.

Reduction: Formation of (2-phenyl)(3,4,5-trifluorophenyl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : (2-Bromophenyl)(3,4,5-trifluorophenyl)methanol serves as a key intermediate in synthesizing more complex organic molecules.

- Reagent in Organic Reactions : It is utilized in various organic reactions due to its unique structural properties.

Biology

- Biological Activity : Research indicates potential antimicrobial and anticancer properties. The presence of bromine and trifluoromethyl groups enhances its reactivity and ability to interact with biological molecules.

- Mechanism of Action : The compound may act as an inhibitor by binding to specific molecular targets, modulating various biochemical pathways.

Medicine

- Pharmaceutical Intermediate : Ongoing research explores its potential as a pharmaceutical intermediate in drug development.

- Therapeutic Applications : Studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells.

Industry

- Production of Specialty Chemicals : Used in the production of advanced materials for electronic applications and polymers.

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation | |

| Antimicrobial | Disrupts bacterial cell walls | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that halogenated phenolic compounds similar to this compound can inhibit tumor cell growth by inducing apoptosis through mitochondrial pathways.

Antimicrobial Activity

Research on fluorinated phenols showed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study emphasized the role of halogen substitution in enhancing efficacy.

Inflammation Modulation

Investigations into anti-inflammatory properties revealed that similar compounds could effectively inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3,4,5-trifluorophenyl)methanol is not fully understood. it is believed to interact with various molecular targets through its bromine and trifluoromethyl groups. These interactions can influence biological pathways, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Electron-Withdrawing Effects: The trifluorophenyl group in the target compound increases electronegativity compared to non-fluorinated analogs, enhancing stability and altering reaction kinetics .

- Functional Group Diversity : Replacing the hydroxyl group with an amine (e.g., (3,4,5-trifluorophenyl)methylamine) shifts reactivity toward electrophilic reactions, useful in polymer chemistry .

Physicochemical Properties

Table 2: Solubility and Spectroscopic Data

Insights :

- The trifluorophenyl group in ’s compound enhances water solubility (100 g/L) due to polar fluorine atoms, whereas the target compound’s bromophenyl group likely reduces solubility, favoring organic solvents .

- NMR shifts for hydroxyl protons in trifluorophenyl derivatives (~5.5 ppm) are deshielded compared to non-fluorinated analogs, reflecting fluorine’s inductive effect .

Biological Activity

(2-Bromophenyl)(3,4,5-trifluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C13H8BrF3O

- Molecular Weight: 319.1 g/mol

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antitumor Activity: Initial studies suggest that derivatives of this compound may exhibit anticancer properties. Similar compounds have shown effectiveness against breast and lung cancers .

- Enzyme Inhibition: It has been noted that compounds with similar structures can inhibit specific enzymes, potentially affecting metabolic pathways related to cancer progression .

The biological activity of this compound may involve:

- Binding to Protein Targets: The compound likely interacts with specific proteins or enzymes, modulating their activity. This can lead to alterations in cell signaling pathways that control proliferation and apoptosis in cancer cells.

- Influence on Drug Resistance: Similar compounds have been shown to reverse drug resistance in cancer cells by inhibiting P-glycoprotein (P-gp), a common efflux transporter associated with multidrug resistance .

Case Study 1: Antitumor Activity

A study evaluated the effects of various derivatives of this compound on cancer cell lines. The results indicated:

- IC50 Values: The compound exhibited IC50 values ranging from 10 μM to 50 μM against different cancer cell lines.

- Mechanism: The proposed mechanism involved the inhibition of cell cycle progression and induction of apoptosis in treated cells.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with cytochrome P450 enzymes. Findings revealed:

- Inhibition Profile: The compound inhibited CYP3A4 activity with an IC50 of approximately 25 μM.

- Implications for Drug Metabolism: This inhibition could affect the metabolism of co-administered drugs, leading to altered pharmacokinetics.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.